![molecular formula C19H10Cl2F3N3O B2473084 4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile CAS No. 338406-99-8](/img/structure/B2473084.png)
4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a nitrile group, and a trifluoromethyl group. The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrrole ring might be formed through a condensation reaction, while the trifluoromethyl group could be introduced using a suitable trifluoromethylation reagent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole ring, a planar five-membered ring containing nitrogen, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the reactivity of its functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, while the pyrrole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by factors like its molecular structure and the nature of its functional groups .Scientific Research Applications
Insecticidal and Acaricidal Activities
Compounds similar to 4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile have shown significant insecticidal and acaricidal activities. For instance, some 2-arylpyrrole derivatives exhibit excellent insecticidal activities against Lepidopteran pests like Mythimna separata and acaricidal activities against mites such as Tetranychus urticae, surpassing the effectiveness of Chlorfenapyr, a commercial chemical of the same class (Liu et al., 2012).
Biological Activity and Synthesis
Some pyrrolo[2,3-b]pyridine scaffolds, structurally similar to the compound , have been synthesized and characterized for their biological activity. These compounds, including derivatives with chlorophenyl groups, have been explored for potential biological applications (Sroor, 2019).
Environmental Impact and Biocide Analysis
Econea®, a compound structurally related to 4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile, is used as an environmentally friendly anti-fouling biocide in commercial sea vessels. Studies have developed analytical methods to detect this biocide in artificial seawater, indicating its environmental relevance and the importance of monitoring its presence (Downs et al., 2017).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been explored extensively. For example, novel substituted pyridine derivatives from 3,5-diacetyl-2,6-dimethylpyridine, featuring chlorophenyl groups, have been synthesized and structurally confirmed through X-ray diffraction analysis (Zhang et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl2F3N3O/c20-14-3-1-11(2-4-14)5-17(28)12-6-15(8-25)27(10-12)18-16(21)7-13(9-26-18)19(22,23)24/h1-4,6-7,9-10H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGPRFJOKJPTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CN(C(=C2)C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


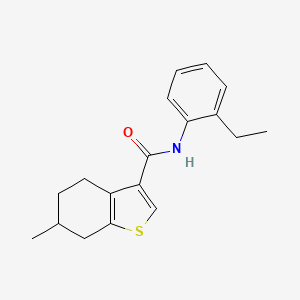
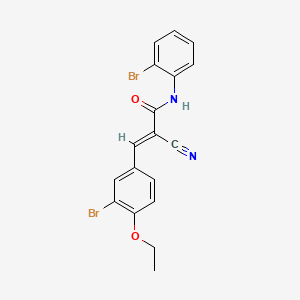
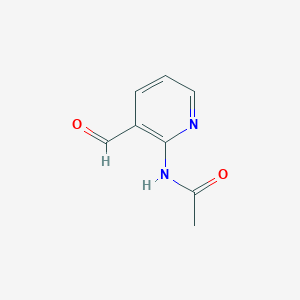
![(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2473009.png)
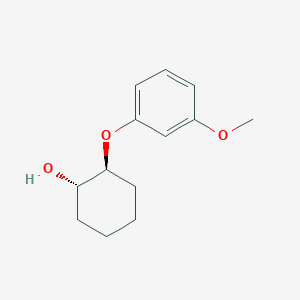
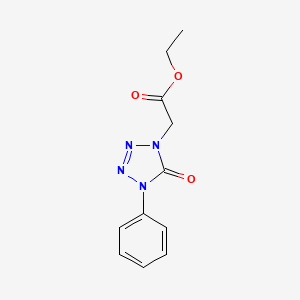
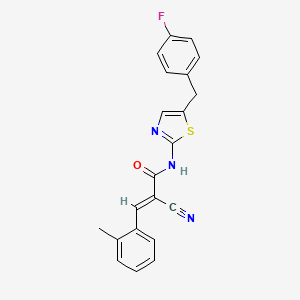
![2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2473014.png)
methanone](/img/structure/B2473015.png)
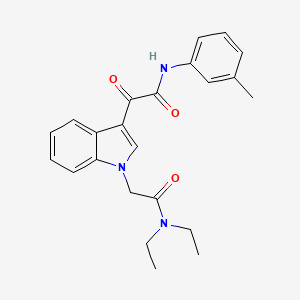
![(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2473019.png)
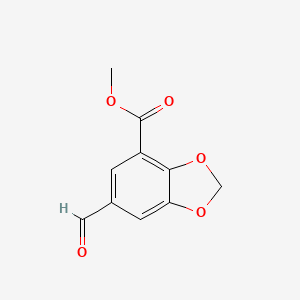
![N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2473024.png)